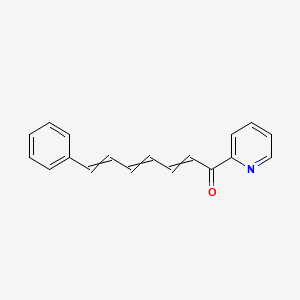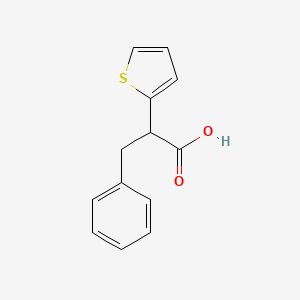![molecular formula C11H13NO5S B14354907 Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate CAS No. 91511-99-8](/img/structure/B14354907.png)
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an amino group, which is further connected to a 4-oxobutanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by esterification. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl compounds, and substituted benzenesulfonamides.
Applications De Recherche Scientifique
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interfere with metabolic pathways, affecting cellular processes and leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler compound with similar functional groups but lacking the ester moiety.
Methyl 4-aminobenzoate: Contains an amino group attached to a benzene ring but lacks the sulfonyl group.
Uniqueness
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate is unique due to the combination of its benzenesulfonyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
91511-99-8 |
|---|---|
Formule moléculaire |
C11H13NO5S |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
methyl 4-(benzenesulfonamido)-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO5S/c1-17-11(14)8-7-10(13)12-18(15,16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Clé InChI |
IGHIUZWSLVZEAA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


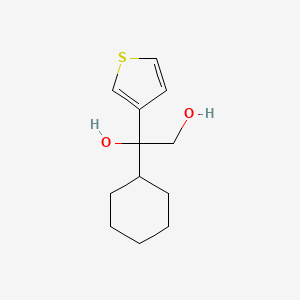
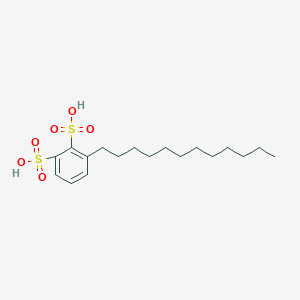
![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
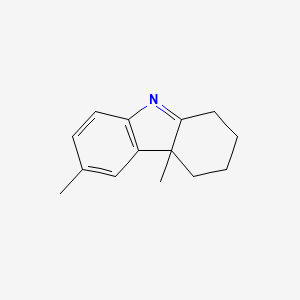
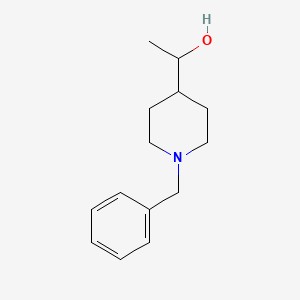
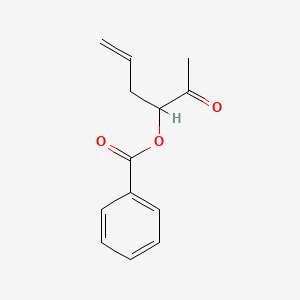
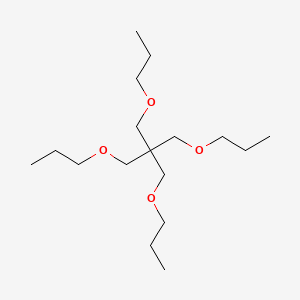
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
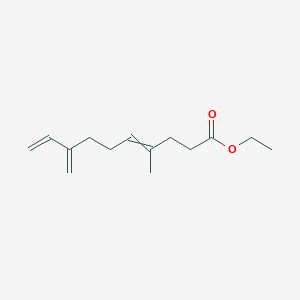
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
